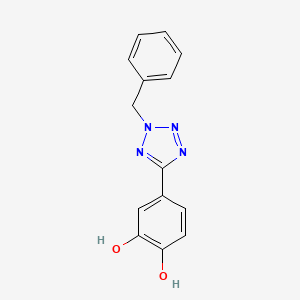

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol

描述

4-(2-Benzyl-2H-tetrazol-5-yl)benzene-1,2-diol is a benzenediol derivative featuring a 2-benzyl-substituted tetrazole ring at the 4-position of the aromatic core. Its structure combines the redox-active catechol moiety with a lipophilic benzyl-tetrazole group, which may influence solubility, reactivity, and biological interactions.

属性

IUPAC Name |

4-(2-benzyltetrazol-5-yl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c19-12-7-6-11(8-13(12)20)14-15-17-18(16-14)9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFXQLMFKARFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC(=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol typically involves the reaction of benzyl chloride with sodium azide to form benzyl azide. This intermediate then undergoes a cycloaddition reaction with a suitable alkyne to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

化学反应分析

Types of Reactions

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

科学研究应用

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

作用机制

The mechanism of action of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling .

相似化合物的比较

Comparison with Structurally Similar Compounds

The benzene-1,2-diol (catechol) scaffold is widely modified to tune physicochemical and biological properties. Below is a systematic comparison of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol with key analogs:

Alkoxy/Thioether-Linked Heterocyclic Derivatives

Compounds with heterocyclic substituents linked via alkoxy or thioether groups (e.g., oxadiazoles, thiadiazoles) share structural similarities in their aromatic cores but differ in substituent chemistry:

Key Differences :

- Stability : Tetrazoles (as in the target compound) are more resistant to hydrolysis compared to oxadiazoles or thiadiazoles, which may degrade under acidic/basic conditions.

- Lipophilicity : The benzyl group in the target compound likely increases lipophilicity (logP) compared to phenyl-thioether analogs, affecting membrane permeability.

- Synthetic Accessibility : Thiadiazole/oxadiazole derivatives are synthesized via cyclization reactions with moderate yields (57–93%) , whereas the tetrazole analog’s discontinuation suggests synthetic challenges .

Alkoxyethyl Derivatives

Alkoxyethyl-substituted benzene-1,2-diols (e.g., 4a–4f) highlight the impact of chain length on physical properties:

Comparison with Target Compound :

- Solubility : Alkoxyethyl derivatives are more polar due to ether linkages, enhancing water solubility compared to the benzyl-tetrazole group.

- Biological Relevance : Alkoxy chains may improve pharmacokinetics (e.g., half-life), whereas the tetrazole’s aromaticity could enhance target binding in enzyme inhibition .

Chlorinated and Aminoethyl Derivatives

Chlorinated catechols (e.g., from HOCl-dopamine reactions) and aminoethyl analogs demonstrate substituent effects on reactivity and toxicity:

Key Differences :

- Reactivity: Chlorinated derivatives (e.g., 4-chloro-5-(2-chloroaminoethyl)benzene-1,2-diol) are potent oxidants, inactivating thiol-dependent enzymes like KGDH . The target compound’s tetrazole group is less reactive but may participate in hydrogen bonding.

Halogenated and Complex Substituents

Bromophenols and isoprenylated stilbenes illustrate diverse functionalization strategies:

Comparison with Target Compound :

- Bioactivity : Halogenation enhances antimicrobial activity , while the tetrazole group may favor interactions with metal ions or enzymes.

- Synthetic Complexity : Isoprenylated derivatives require multi-step synthesis, whereas the target compound’s benzyl-tetrazole group could be introduced via click chemistry or cycloaddition.

生物活性

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol is a complex organic compound that features a tetrazole ring and hydroxyl groups on a benzene ring. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₂N₄O₂, with a molecular weight of approximately 268.27 g/mol. The presence of both the tetrazole and hydroxyl functional groups enhances its reactivity and interaction with biological targets.

The primary target of this compound is the P38 MAP kinase , a crucial protein involved in various cellular processes including inflammation and cell differentiation. The compound interacts with this target through hydrogen bonding within the active site, facilitating its biological effects.

Antibacterial Activity

Studies have demonstrated that this compound exhibits significant antibacterial properties. It has been screened against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's ability to disrupt bacterial cell wall synthesis is a key factor in its antibacterial action.

Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly against specific cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of key signaling pathways associated with cell survival.

Anti-Tuberculosis Activity

Preliminary studies suggest that this compound may also exhibit anti-TB activity. The compound's mechanism involves inhibiting the growth of Mycobacterium tuberculosis, potentially through interference with metabolic pathways essential for bacterial survival.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound demonstrates favorable bioavailability and absorption characteristics. It adheres to the Lipinski's Rule of Five, suggesting good oral bioavailability and potential for development as an oral therapeutic agent.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial | Effective against Gram-positive bacteria; MIC values comparable to standard antibiotics. |

| Study B | Anticancer | Induces apoptosis in breast cancer cell lines; activates caspase pathways. |

| Study C | Anti-TB | Inhibits Mycobacterium tuberculosis growth; potential as a new anti-TB agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。